

Spectroscopic and Analytical Data of 5-Amino-3-chloropicolinonitrile: A Technical Guide

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Compound of Interest

Compound Name: 5-Amino-3-chloropicolinonitrile

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a concise yet in-depth overview of the available spectroscopic data for the compound **5-Amino-3-chloropicolinonitrile** (CAS RN: 488713-31-1). The information presented herein is crucial for the identification, characterization, and quality control of this molecule in research and development settings.

Molecular Structure and Properties

- IUPAC Name: 5-Amino-3-chloropyridine-2-carbonitrile
- Molecular Formula: $C_6H_4ClN_3$
- Molecular Weight: 153.57 g/mol

Spectroscopic Data

The following tables summarize the currently available spectroscopic data for **5-Amino-3-chloropicolinonitrile**.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 1: 1H -NMR Spectroscopic Data

Chemical Shift (δ) ppm	Multiplicity	Integration	Coupling Constant (J) Hz	Assignment
7.94	Doublet (d)	1H	2.28	H-6
7.05	Doublet (d)	1H	2.32	H-4
6.77	Broad Singlet (br s)	2H	-	-NH ₂

Note: Data obtained from patent literature, specifically EP2975031, as cited by chemical suppliers.

At present, publicly accessible, experimentally determined ¹³C-NMR, Infrared (IR), and Mass Spectrometry (MS) data for **5-Amino-3-chloropicolinonitrile** are limited. Researchers are encouraged to perform these analyses to obtain a complete spectroscopic profile of the compound.

Experimental Protocols

Detailed experimental protocols for the acquisition of the cited ¹H-NMR data are not fully available in the public domain. However, based on the provided information, a general procedure can be outlined.

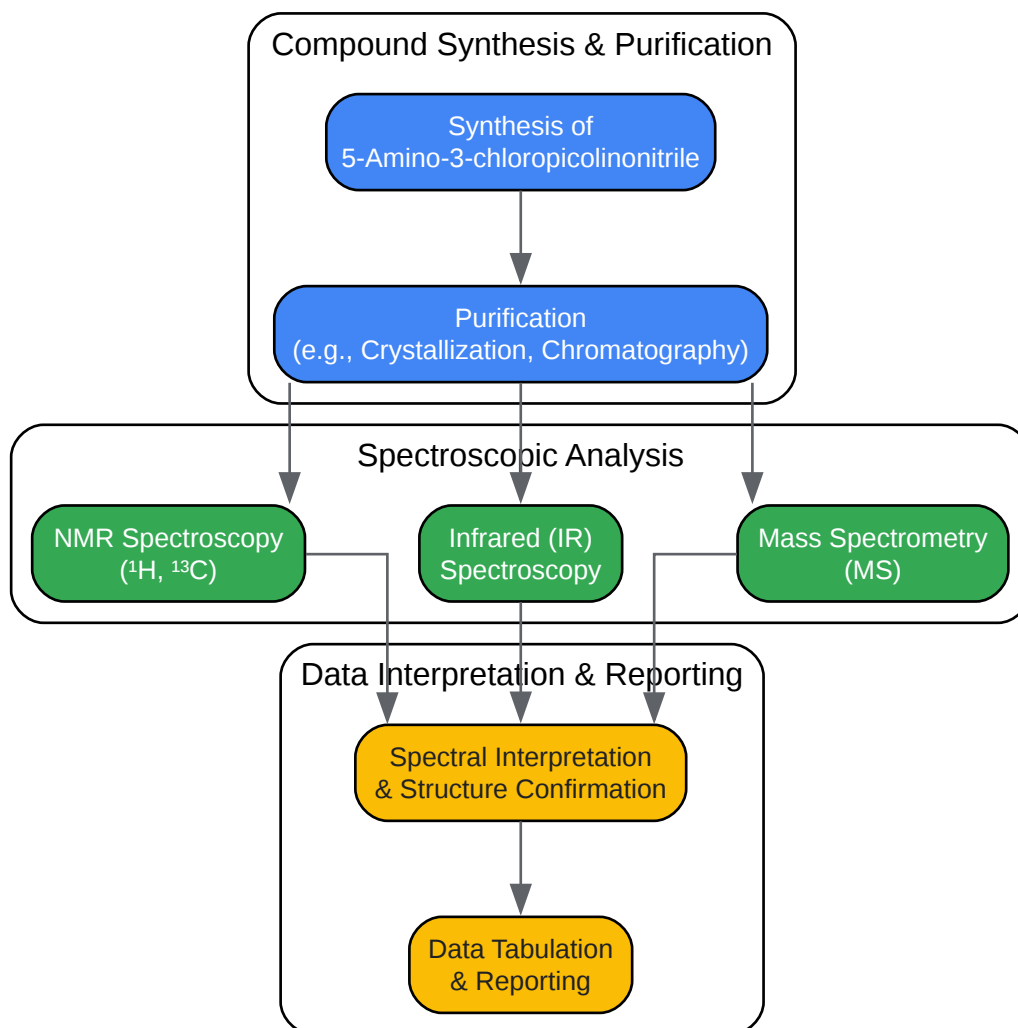
¹H-NMR Spectroscopy

- Instrumentation: A 400 MHz NMR spectrometer.
- Solvent: Deuterated dimethyl sulfoxide (DMSO-d₆).
- Sample Preparation: A dilute solution of **5-Amino-3-chloropicolinonitrile** in DMSO-d₆ is prepared in a standard 5 mm NMR tube.
- Data Acquisition: Standard ¹H-NMR acquisition parameters are used. The broad singlet at δ 6.77 ppm is characteristic of amine protons and its broadness is likely due to quadrupole broadening and/or exchange with trace amounts of water in the solvent.

Workflow for Spectroscopic Analysis

The following diagram illustrates a typical workflow for the comprehensive spectroscopic characterization of a chemical compound like **5-Amino-3-chloropicolinonitrile**.

General Workflow for Spectroscopic Characterization



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Caption: Workflow for Synthesis, Purification, and Spectroscopic Analysis.

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